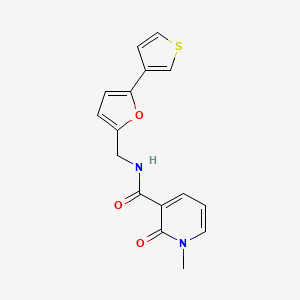
1-methyl-2-oxo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-2-oxo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H14N2O3S and its molecular weight is 314.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Methyl-2-oxo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique heterocyclic structure that includes a dihydropyridine core, a thiophene ring, and a furan moiety. Its chemical formula is C16H14N2O3S with a molecular weight of approximately 314.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₃S |
| Molecular Weight | 314.4 g/mol |
| CAS Number | 2034253-62-6 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various microbial strains, demonstrating potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies suggest that it may possess cytotoxic effects against cancer cell lines, indicating its potential as an anticancer drug.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Studies have indicated that modifications to the thiophene and furan moieties can significantly influence the potency and selectivity of the compound against specific biological targets.
Key Findings from SAR Studies:
- Substituting different groups on the thiophene or furan rings alters the compound's interaction with biological targets, affecting its efficacy.
- Compounds with electron-donating groups tend to enhance anticancer activity compared to those with electron-withdrawing groups.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
-
Cytotoxicity Assays : In vitro assays using human cancer cell lines (e.g., HCT-116 for colon cancer) have demonstrated that the compound exhibits IC50 values in the low micromolar range, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Compound Cell Line IC50 (µM) 1-Methyl-2-Oxo... HCT-116 14.34 Doxorubicin HCT-116 19.35 - Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, although further studies are needed to elucidate the exact mechanisms involved.
- In Vivo Studies : Animal models have been used to evaluate the anti-inflammatory effects of this compound, showing promising results in reducing edema and inflammatory markers.
Eigenschaften
IUPAC Name |
1-methyl-2-oxo-N-[(5-thiophen-3-ylfuran-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-18-7-2-3-13(16(18)20)15(19)17-9-12-4-5-14(21-12)11-6-8-22-10-11/h2-8,10H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAHBFASQGAZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














